O-Desetheyl Candesartan Ethyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

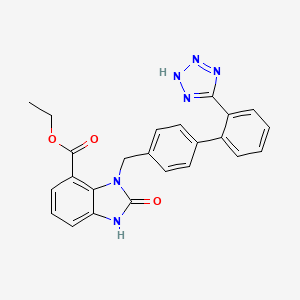

O-Desetheyl Candesartan Ethyl Ester is a metabolite of Candesartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. The compound has the molecular formula C24H20N6O3 and a molecular weight of 440.46 g/mol . It is characterized by its structure, which includes a benzimidazole ring and a biphenyl-tetrazole moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of O-Desetheyl Candesartan Ethyl Ester typically involves the de-ethylation of Candesartan Cilexetil. This process can be achieved through various chemical reactions, including hydrolysis and subsequent esterification. The reaction conditions often involve the use of strong acids or bases to facilitate the de-ethylation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrolysis of Candesartan Cilexetil followed by purification steps such as crystallization and chromatography to obtain the desired compound in high purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzimidazole ring.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: The biphenyl-tetrazole moiety allows for various substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens and nitrating agents are commonly used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the biphenyl-tetrazole moiety .

Applications De Recherche Scientifique

O-Desetheyl Candesartan Ethyl Ester has several scientific research applications:

Mécanisme D'action

O-Desetheyl Candesartan Ethyl Ester exerts its effects by selectively blocking the binding of angiotensin II to the angiotensin II type 1 (AT1) receptor in various tissues, including vascular smooth muscle and the adrenal glands. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure .

Comparaison Avec Des Composés Similaires

Candesartan Cilexetil: The prodrug form of Candesartan, which is converted to Candesartan in the body.

Candesartan: The active form that directly interacts with the AT1 receptor.

Other Angiotensin II Receptor Antagonists: Such as Losartan, Valsartan, and Irbesartan.

Uniqueness: O-Desetheyl Candesartan Ethyl Ester is unique due to its specific metabolic pathway and its role as a metabolite of Candesartan. Unlike other angiotensin II receptor antagonists, it provides insights into the metabolic fate of Candesartan and its pharmacokinetic properties .

Activité Biologique

O-Desetheyl Candesartan Ethyl Ester (CAS No. 1225044-20-1) is a notable impurity in the synthesis of Candesartan Cilexetil, an angiotensin II receptor antagonist used primarily for the treatment of hypertension. Understanding the biological activity of this compound is crucial for assessing its pharmacological relevance and potential therapeutic applications.

- Molecular Formula : C24H20N6O3

- Molecular Weight : 440.45 g/mol

- Synonyms : Ethyl 3-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate

This compound functions primarily as a selective antagonist of the angiotensin II type 1 receptor (AT1). This receptor plays a significant role in regulating blood pressure and fluid balance by mediating the effects of angiotensin II, a potent vasoconstrictor. The antagonism of AT1 receptors leads to vasodilation and decreased blood pressure, which is beneficial in treating conditions like hypertension and heart failure.

Pharmacological Effects

- Antihypertensive Activity : this compound exhibits potent antihypertensive effects similar to those of its parent compound, Candesartan. Studies have shown that it effectively reduces blood pressure by blocking the vasoconstrictive action of angiotensin II .

- Cardiovascular Benefits : Beyond lowering blood pressure, this compound may also improve cardiac function in patients with left ventricular hypertrophy and heart failure, as observed in related studies on Candesartan .

- Renal Protection : The compound's action on AT1 receptors may confer protective effects on renal function, particularly in diabetic nephropathy models, where angiotensin II contributes to kidney damage .

Pharmacokinetics

Research indicates that the pharmacokinetic profile of this compound is comparable to that of other angiotensin receptor antagonists. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Maximum Concentration (Cmax) | 62.231 ng/mL (test formulation) |

| Area Under Curve (AUC0-t) | 871.3 h*ng/mL (test formulation) |

| Time to Peak Concentration (Tmax) | 4.68 hours (test formulation) |

These values suggest effective absorption and bioavailability, critical for its therapeutic efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Bioequivalence Study : A randomized study involving healthy volunteers demonstrated that formulations containing O-Desetheyl Candesartan showed similar pharmacokinetic profiles to standard treatments, affirming its relevance in clinical settings .

- Comparative Efficacy : In comparative studies, O-Desetheyl Candesartan was shown to have comparable efficacy to other antihypertensive agents, highlighting its potential as an alternative treatment option .

- Safety Profile : No serious adverse events were reported in trials involving this compound, indicating a favorable safety profile consistent with established antihypertensive therapies .

Propriétés

IUPAC Name |

ethyl 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N6O3/c1-2-33-23(31)19-8-5-9-20-21(19)30(24(32)25-20)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H,25,32)(H,26,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXGTWISDGSVJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.